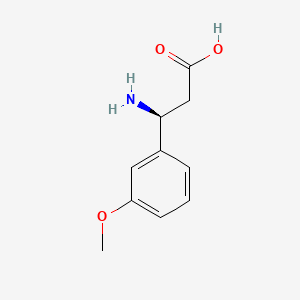

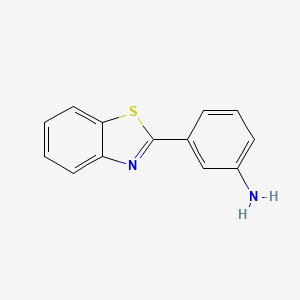

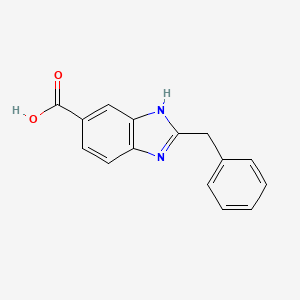

2-Benzyl-1H-benzimidazole-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2-Benzyl-1H-benzimidazole-6-carboxylic acid, can be achieved through various methods. A common approach involves the condensation of carboxylic acids with o-phenylenediamines. Wang et al. (2006) described a simple and efficient one-step synthesis of benzimidazoles from carboxylic acids using commercially available reagents under microwave heating, which could be relevant for synthesizing 2-Benzyl-1H-benzimidazole-6-carboxylic acid derivatives (Wang, Sarris, Sauer, & Djurić, 2006).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1H-Benzimidazole-2-carboxylic acid, has been studied extensively. Krawczyk et al. (2005) investigated the crystallization and molecular structure of 1H-Benzimidazole-2-carboxylic acid, revealing zwitterionic forms and extensive hydrogen bonding that contribute to the stability and properties of these compounds (Krawczyk, Gdaniec, & Sa˛czewski, 2005).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, forming complexes with metals and other organic compounds. For instance, Xia et al. (2013) demonstrated the synthesis of lanthanide coordination polymers with 1H-benzimidazole-2-carboxylic acid, showcasing the versatile coordination modes and luminescent properties of these compounds (Xia et al., 2013).

Physical Properties Analysis

The physical properties of benzimidazole derivatives are closely related to their molecular structure. For example, the zwitterionic form of 1H-Benzimidazole-2-carboxylic acid contributes to its solubility and crystalline structure, which are important for its applications in various fields (Krawczyk et al., 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzimidazole derivatives are influenced by their molecular structure and substituents. The synthesis and study of lanthanide coordination compounds with 1H-benzimidazole-2-carboxylic acid provide insights into the chemical behavior and potential applications of these derivatives (Xia et al., 2013).

Wissenschaftliche Forschungsanwendungen

-

Organic Synthesis

- Summary of Application : Benzimidazoles are used in organic synthesis due to their ability to participate in various chemical reactions .

- Methods of Application : One common method for the synthesis of benzimidazoles involves the condensation of 1,2-diaminobenzenes with carboxylic acids .

- Results or Outcomes : This method provides a simple, one-pot operation for the synthesis of benzimidazoles from commercially available carboxylic acids .

-

Pharmacological Applications

- Summary of Application : Benzimidazole derivatives have been found to be potent inhibitors of various enzymes and have therapeutic uses including as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, antihistamine, and also neurological, endocrinological, and ophthalmological drugs .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not detailed in the source .

-

Chemical Catalysis

- Summary of Application : 2-Aminobenzimidazoles have been found useful for acid/base catalysis and can substitute guanidinium groups in receptor molecules designed as phosphoryl transfer catalysts .

- Methods of Application : The specific methods of application are not detailed in the source .

- Results or Outcomes : The outcomes of these applications are not detailed in the source .

Zukünftige Richtungen

Benzimidazole is a privileged and routinely used pharmacophore in the drug discovery process . Due to the high prevalence of benzimidazoles within medicinal organic molecules, there has been a considerable interest in developing efficient approaches for their synthesis . The future directions of “2-Benzyl-1H-benzimidazole-6-carboxylic acid” could be in the field of drug discovery, given the wide range of pharmacological activities exhibited by benzimidazole derivatives .

Eigenschaften

IUPAC Name |

2-benzyl-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLIYKCQPPISO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353757 |

Source

|

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

CAS RN |

208118-13-2 |

Source

|

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.